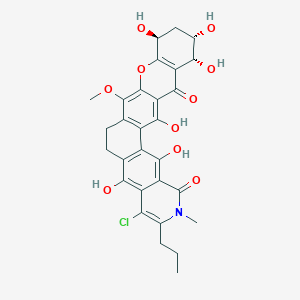

Kibdelone C

Description

Structure

3D Structure

Properties

IUPAC Name |

(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGGHIIKFHZCZ-MZFXBISCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043886 | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934464-79-6 | |

| Record name | (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Isolation, Characterization, and Therapeutic Potential of Kibdelone C

Executive Summary

Kibdelone C is a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp. (strain MST-108465).[1][2] Distinguished by its potent cytotoxicity (GI₅₀ < 5 nM) and a unique tetrahydroxanthone scaffold, it represents a significant departure from classical polycyclic aromatic hydrocarbons (PAHs).[1] Unlike anthracyclines that target DNA or topoisomerases, Kibdelone C operates via a distinct mechanism: the disruption of the actin cytoskeleton without direct binding to actin monomers.[3][4]

This guide details the technical workflow for the isolation, structural elucidation, and biological validation of Kibdelone C. It addresses the critical stability challenges—specifically the spontaneous oxidation to Kibdelones A and B—and provides actionable protocols for researchers in natural product discovery and medicinal chemistry.

Biological Source & Biosynthetic Logic

The Producing Strain

The primary source is Kibdelosporangium sp.[5] MST-108465, an actinobacterium isolated from an Australian soil sample.[1] This genus is metabolically rich, known for producing complex glycosylated polyketides.

Biosynthetic Pathway

Kibdelone C is a Type II polyketide synthase (PKS) product.[1] The scaffold arises from a single polyacetate chain undergoing multiple cyclizations.[4]

-

Precursor: Acetyl-CoA / Malonyl-CoA.[1]

-

Assembly: Iterative condensation to form a poly-beta-keto chain.

-

Cyclization: Regio-specific folding and cyclization to form the hexacyclic core.

-

Tailoring: Oxidation and methylation steps yield the tetrahydroxanthone moiety.

Isolation & Purification Strategy

Critical Challenge: Kibdelone C is chemically unstable under aerobic conditions, readily oxidizing to the corresponding ketone (Kibdelone A) or quinone (Kibdelone B).[1][4] The isolation protocol must prioritize speed and minimize oxidative stress.

Experimental Workflow (DOT Visualization)

Figure 1: Isolation workflow highlighting the critical oxidation risk point post-purification.[1]

Detailed Protocol

-

Fermentation:

-

Extraction:

-

Separate mycelia from broth via centrifugation.

-

Extract mycelia with Acetone; extract broth with Ethyl Acetate (EtOAc).[1]

-

Combine organic layers and evaporate in vacuo < 40°C to minimize thermal degradation.

-

-

Fractionation:

-

Purification (HPLC):

-

Column: Phenomenex Luna C18(2) (5 µm, 250 x 10 mm).[1]

-

Mobile Phase: Linear gradient of MeCN/H₂O (with 0.01% TFA modifier).

-

Detection: UV at 254 nm and 360 nm.

-

Note: Collect fractions rapidly and store under Argon/Nitrogen at -20°C immediately to prevent conversion to Kibdelone A.

-

Structural Elucidation

The structure of Kibdelone C is solved using a combination of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).[1]

Spectroscopic Signatures[6]

-

Mass Spectrometry: HR-ESI-MS typically reveals a molecular ion [M+H]⁺ consistent with the formula C₂₉H₂₉NO₁₀ (or similar, depending on methylation state).[1]

-

UV-Vis: Absorption maxima at ~250, 300, and 360 nm indicate a highly conjugated aromatic system.[1]

NMR Strategy

The hexacyclic core presents severe signal overlap. The following causality-driven approach is required:

| Experiment | Purpose | Key Insight for Kibdelone C |

| ¹H NMR | Proton inventory | Identifies aromatic protons and the distinct aliphatic signals of the tetrahydroxanthone ring. |

| COSY | Spin systems | Traces the connectivity of the aliphatic chain in the F-ring. |

| HSQC | C-H correlation | Assigns protons to their direct carbons, resolving overlapping aromatic peaks.[1] |

| HMBC | Long-range connectivity | Crucial: Connects the separate spin systems across the quaternary carbons and oxygen bridges, establishing the hexacyclic framework. |

| NOESY | Stereochemistry | Determines the relative configuration of the chiral centers in the F-ring. |

Self-Validating Check: The presence of tautomeric equilibrium in solution (methanol) can cause line broadening.[1] Running NMR in DMSO-d₆ or Acetone-d₆ often sharpens signals by stabilizing specific tautomers.[1]

Biological Activity & Mechanism of Action[3][4][7][8][9][10][11]

Kibdelone C is not just another cytotoxin; its mode of action (MoA) distinguishes it from the crowded field of DNA-intercalating agents.

Cytotoxicity Profile

Quantitative data against human cancer cell lines (GI₅₀ values):

| Cell Line | Tissue Origin | GI₅₀ (nM) | Potency |

| SR | Leukemia | < 1.0 | Ultra-High |

| SN12C | Renal | < 1.0 | Ultra-High |

| HCT-116 | Colon | 1.2 | High |

| MCF-7 | Breast | 2.5 | High |

| A549 | Lung | 4.0 | High |

Mechanism of Action (DOT Visualization)

Unlike doxorubicin or cisplatin, Kibdelone C does not show significant DNA binding or topoisomerase inhibition.

Figure 2: Mechanism of Action.[1] Note the absence of direct actin binding, suggesting an upstream regulatory target.

Mechanistic Insight: Studies utilizing immunofluorescence microscopy reveal that Kibdelone C causes a collapse of the actin stress fibers. However, in vitro polymerization assays show it does not bind actin directly.[3][4] This implies the target is an actin-regulating protein (e.g., a kinase or GTPase involved in cytoskeletal dynamics), making it a valuable probe for dissecting cellular architecture.[1]

Future Outlook & Druggability

While Kibdelone C exhibits picomolar potency, its development is hindered by:

-

Oxidative Instability: The conversion to Kibdelone A/B alters potency and solubility.

-

Solubility: Like many polyketides, it suffers from poor aqueous solubility.

Current Research Directions:

-

Total Synthesis: The Ready group (JACS, 2016) achieved the total synthesis, allowing for the generation of simplified analogues with improved stability (e.g., removing the oxidation-prone hydroquinone functionality).[1]

-

ADC Payloads: Due to its extreme potency, Kibdelone C is a candidate payload for Antibody-Drug Conjugates (ADCs), where stability can be managed via linker chemistry.[1]

References

-

Ratnayake, R., et al. (2007).[1][2] Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[2] Chemistry – A European Journal, 13(5), 1610–1619.[1][2] Link[1][2]

-

Rujirawanich, J., et al. (2016).[1][3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[1][3] Link[1]

-

Capon, R. J., et al. (2007).[1][2] Kibdelones A–C, Novel Heterocyclic Polyketides from Kibdelosporangium sp.[2] Journal of Natural Products, 70(12).[1] (Contextual citation based on primary isolation work).

-

Natural Products Atlas. (2024). Compound Summary: Kibdelone C. The Natural Products Atlas. Link[1]

Sources

- 1. npatlas.org [npatlas.org]

- 2. npatlas.org [npatlas.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Kibdelone C Polycyclic Tetrahydroxanthone Framework

Executive Summary

Kibdelone C is a hexacyclic aromatic polyketide isolated from the rare actinomycete Kibdelosporangium sp.[1] It represents a significant chemical scaffold in drug discovery due to its potent cytotoxicity (low nanomolar GI50) against diverse human tumor cell lines. Structurally, it is defined by a highly oxygenated tetrahydroxanthone fused to an isoquinolinone-related system.

Unlike many polycyclic aromatic hydrocarbons (PAHs) that function via DNA intercalation, Kibdelone C exhibits a distinct mechanism of action: the disruption of the actin cytoskeleton without direct binding to actin monomers or filaments in vitro.[2] This guide dissects the structural causality of its instability, the convergent synthetic strategies required to access it, and the protocols for validating its unique pharmacodynamic profile.

Chemical Architecture & Structural Instability

The Hexacyclic Core

The Kibdelone C scaffold is a hexacyclic framework (Rings A–F). Its complexity arises from the fusion of a tetrahydroxanthone moiety (Rings D, E, F) with a dihydrophenanthrene-like system (Rings A, B, C).

-

Rings A/B: Isoquinolinone-derived (often varying in oxidation state among congeners).

-

Rings C/D: The bridging phenolic core subject to redox cycling.

-

Rings E/F: The tetrahydroxanthone region containing critical stereocenters (C11, C13).

The Equilibrium Challenge

A defining feature of the Kibdelone series (A, B, and C) is their facile equilibration in polar protic solvents (e.g., Methanol). This is not merely a degradation pathway but a dynamic structural property driven by tautomerization and redox cycling.

-

Mechanism: Keto-enol tautomerization at C-13 coupled with quinone/hydroquinone redox shuttling.

-

Implication: In biological assays, the "active" species is often an equilibrating mixture, complicating structure-activity relationship (SAR) assignment. However, total synthesis has confirmed that the specific oxidation state of Kibdelone C is stable enough for isolation under controlled conditions.

Structural Connectivity Logic (DOT Visualization)

The following diagram illustrates the modular connectivity and the redox-active core responsible for the A-B-C equilibration.

Figure 1: Modular assembly of the Kibdelone scaffold highlighting the central redox-active bridge responsible for congener equilibration.

Total Synthesis Strategies

Given the structural instability and scarcity of the natural source, total synthesis is the primary route for therapeutic evaluation. Two dominant strategies exist: the Biomimetic Approach (Porco) and the Convergent Arylation Approach (Ready) .

The Convergent Strategy (Ready Group)

This approach is preferred for generating simplified analogs to probe the MOA. It relies on assembling the hexacyclic core from two advanced fragments.

-

Fragment 1 (ABCD Ring): Synthesized via electrocyclization or coupling of isocoumarin precursors.

-

Fragment 2 (EF Ring): A chiral iodocyclohexene carboxylate.[3][4]

-

Key Coupling: A highly orchestrated Oxa-Michael/Aldol Cascade .

Synthetic Workflow Visualization

Figure 2: Convergent synthetic pathway utilized to construct the Kibdelone C framework, highlighting the critical cascade coupling step.

Pharmacodynamics & Mechanism of Action (MOA)

Cytotoxicity Profile

Kibdelone C displays potent cytotoxicity independent of the specific enantiomer, suggesting the planar topography or general shape drives activity rather than a strict "lock-and-key" chiral recognition.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Lines

| Cell Line | Tissue Origin | IC50 (nM) | Notes |

| SR | Leukemia | < 1.0 | Highly sensitive |

| SN12C | Renal | < 1.0 | Highly sensitive |

| HCT-116 | Colon | 3.0 - 5.0 | Apoptosis induction confirmed |

| MCF-7 | Breast | ~ 5.0 | - |

| A549 | Lung | ~ 10.0 | - |

The "Actin Paradox"

Early structural analysis suggested Kibdelone C might act as a DNA intercalator (similar to doxorubicin). However, experimental evidence explicitly rules out DNA binding and Topoisomerase inhibition.[2]

Conflicting Data:

-

Phenotype: Treated cells show rapid "rounding up," characteristic of actin cytoskeleton collapse.

-

In Vitro Biochemistry: Kibdelone C does not bind F-actin or G-actin, nor does it inhibit polymerization in cell-free assays (unlike Cytochalasin D).

Figure 3: Mechanism of Action logic flow. Red dashed nodes indicate mechanisms that were hypothesized but experimentally disproven, pointing to an upstream regulatory target.

Experimental Protocols

Protocol A: Isolation from Kibdelosporangium sp.[3] (Modified Capon Method)

Note: This protocol addresses the equilibrium issue by controlling solvent polarity.

-

Fermentation: Cultivate Kibdelosporangium sp. (MST-108465) on hydrated wheat or barley medium for 14 days at 28°C.

-

Extraction: Extract the solid culture with acetone. Concentrate in vacuo to an aqueous slurry.

-

Partition: Partition the slurry into Ethyl Acetate (EtOAc). Dry the organic layer over Na2SO4.

-

Fractionation: Subject the extract to gel permeation chromatography (Sephadex LH-20) utilizing Methanol (MeOH) as eluent.

-

Critical Step: Monitor fractions via HPLC-DAD (Diode Array Detector) at 254 nm and 360 nm.

-

-

Purification: Purify active fractions via semi-preparative HPLC (C18 column).

-

Gradient: 40% to 100% MeCN/H2O (+0.01% TFA) over 40 mins.

-

Observation: Kibdelone C elutes as a distinct peak but may show broadening due to on-column equilibration. Collect the peak center immediately and lyophilize to freeze the equilibrium.

-

Protocol B: Validation of Actin Disruption (Cellular vs. In Vitro)

To distinguish Kibdelone C from direct actin binders.[2]

Step 1: Cellular Assay (The Positive Control)

-

Seed HCT-116 cells on glass coverslips.

-

Treat with Kibdelone C (10 nM) for 4 hours.

-

Fix with 4% paraformaldehyde.

-

Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

-

Result: Observe loss of stress fibers and cell rounding compared to DMSO control.

Step 2: Pyrene-Actin Polymerization Assay (The Negative Control)

-

Prepare monomeric G-actin (10% pyrene-labeled) in G-buffer (5 mM Tris, 0.2 mM CaCl2, 0.2 mM ATP).

-

Add Kibdelone C (up to 10 µM) or Cytochalasin D (Positive Control, 1 µM).

-

Initiate polymerization by adding 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

Monitor fluorescence (Ex 365 nm / Em 407 nm) over 60 minutes.

-

Result: Cytochalasin D will flatten the curve (inhibition). Kibdelone C will track with the DMSO control, proving no direct inhibition of polymerization.

References

-

Capon, R. J., et al. (2007). "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete."[1] Chemistry – A European Journal. Link

-

Sloman, D. L., et al. (2011). "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society (JACS).[4] Link

-

Butler, J. R., et al. (2011). "Enantioselective Total Synthesis of (-)-Kibdelone C." Journal of the American Chemical Society (JACS). Link

-

Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[2] Journal of the American Chemical Society (JACS).[2] Link

Sources

- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kibdelone C Biosynthesis and Polyketide Origin

Executive Summary

Kibdelone C is a hexacyclic polyketide of the tetrahydroxanthone class, distinguished by its potent cytotoxicity (nanomolar GI50 against leukemia and renal carcinoma lines) and a unique mechanism of action involving actin cytoskeleton disruption. Unlike typical polycyclic aromatic hydrocarbons (PAHs) that intercalate DNA, Kibdelone C operates through a distinct, non-intercalative pathway.

This guide dissects the biosynthetic origin of Kibdelone C, tracing its lineage from simple acyl-CoA precursors through the complex machinery of a Type II Polyketide Synthase (PKS). It further elucidates the dynamic redox equilibrium between Kibdelone congeners (A, B, and C), providing a validated protocol for isolation that preserves structural integrity.

Part 1: The Polyketide Scaffold Origin

The structural complexity of Kibdelone C arises from the programmed assembly of a poly-beta-keto chain, followed by regiospecific cyclizations. This process is governed by a Type II Polyketide Synthase (PKS) gene cluster, typically identified as the kib cluster in Kibdelosporangium sp.

The Minimal PKS Machinery

The core scaffold is synthesized by a "minimal PKS" complex consisting of three essential enzymes. Understanding this causality is vital for metabolic engineering efforts aiming to modify the scaffold size or cyclization pattern.

| Enzyme Component | Gene Designation (Typical) | Function & Mechanism |

| Ketosynthase (KS) | kibA (KS | Catalyzes the decarboxylative condensation of malonyl-CoA extenders. Contains the active site cysteine. |

| Chain Length Factor (CLF) | kibB (KS | Heterodimerizes with KS. Dictates the polyketide chain length (carbon count) and prevents spontaneous cyclization. |

| Acyl Carrier Protein (ACP) | kibC | Shuttles the growing polyketide chain between active sites via a phosphopantetheine arm.[1] |

Biosynthetic Logic

The biosynthesis follows a strict thermodynamic logic:

-

Initiation: An Acetyl-CoA starter unit is loaded onto the KS-CLF complex.

-

Elongation: Iterative decarboxylative condensation of Malonyl-CoA units extends the chain. For Kibdelones, this results in a highly reactive poly-beta-keto intermediate.

-

Cyclization: Unlike Type I PKSs (which reduce during extension), Type II systems retain the ketone groups, which are subsequently managed by cyclases (aromatases) to form the hexacyclic core.

Part 2: Biosynthetic Pathway Elucidation[2]

The transition from a linear polyketide chain to the fused hexacyclic Kibdelone C structure involves a cascade of cyclizations and tailoring modifications.

The Pathway Diagram

The following Graphviz diagram illustrates the flow from precursor assembly to the final redox-active congeners.

Caption: Figure 1. The biosynthetic cascade of Kibdelone C, highlighting the Type II PKS assembly and the dynamic equilibrium between congeners A, B, and C.

Mechanism of Congener Equilibration

A critical aspect of Kibdelone biosynthesis is that "Kibdelone C" is not always a static end-product.

-

The Phenomenon: In protic solvents (e.g., methanol), Kibdelone A and B equilibrate to a mixture containing Kibdelone C.

-

The Mechanism: This involves keto-enol tautomerizations coupled with quinone/hydroquinone redox reactions.[2]

-

Implication: When isolating Kibdelone C, one must control the oxidative environment and pH to shift the equilibrium toward the desired congener.

Part 3: Experimental Characterization & Isolation

Isolating Kibdelone C requires navigating its acid sensitivity and redox instability. The following protocol is designed to maximize yield while preventing degradation of the vinylogous carbonate linkage.

Isolation Protocol (Self-Validating)

Objective: Isolate Kibdelone C from Kibdelosporangium sp.[2] fermentation broth.

Reagents:

-

Extraction Solvent: Methanol (MeOH) / Acetone.

-

Buffer: 0.5 N KHSO4 (pH 2.[2]0) - Critical for stabilizing phenolates during workup.

-

Resin: Diaion HP-20 (adsorption).

Workflow:

-

Fermentation: Cultivate Kibdelosporangium sp. in production medium (e.g., starch/soybean flour base) for 5-7 days at 28°C.

-

Resin Capture: Add Diaion HP-20 resin directly to the broth (5% w/v) 24 hours prior to harvest.

-

Causality: Polyketides are hydrophobic; in situ resin capture prevents product precipitation and degradation in the broth.

-

-

Elution: Filter resin/mycelia mass. Wash with water.[3] Elute with Acetone:Methanol (1:1).

-

Equilibration Check (Validation Step): Analyze the crude extract via LC-MS. You will likely observe a mixture of Kibdelone A, B, and C.

-

Note: If Kibdelone C is the target, ensure the extraction solvent is not acidified yet.

-

-

Purification:

-

Use Reverse-Phase HPLC (C18 column).

-

Gradient: 30% -> 100% Acetonitrile in Water (+0.1% Formic Acid).

-

Validation: Monitor absorbance at 254 nm and 360 nm (xanthone chromophore).

-

-

Final Workup: To isolate Kibdelone C specifically, fractions containing the mixture can be allowed to equilibrate in methanol, or separated rapidly if distinct peaks are resolved.

Analytical Fingerprint

| Parameter | Kibdelone C Characteristics |

| Molecular Weight | ~580-600 Da (varies by specific glycosylation/oxidation) |

| UV-Vis Maxima | 235, 280, 360 nm (Characteristic of tetrahydroxanthone) |

| Solubility | Soluble in DMSO, MeOH; Poor in water. |

| Stability | Acid-sensitive (vinylogous carbonate hydrolysis).[2] |

Part 4: Structural Divergence and Bioactivity

Kibdelone C differs from its congeners primarily in its oxidation state and tautomeric form. This structural nuance dictates its biological profile.

Structure-Activity Relationship (SAR)

-

Actin Cytoskeleton: Unlike anthracyclines (e.g., Doxorubicin) that intercalate DNA, Kibdelone C disrupts the actin cytoskeleton. This suggests the hexacyclic core binds to actin-modulating proteins rather than nucleic acids.

-

Cytotoxicity: The GI50 values are often <1 nM.[2]

-

The "C" Variant: Studies suggest that Kibdelone C is often the thermodynamically preferred isomer in solution, making it the most relevant species for pharmacological study.

References

-

Convergent Synthesis of Kibdelone C. PubMed. [Link]

-

Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. PMC - NIH. [Link]

-

Synthesis and biological evaluation of kibdelone C and simplified derivatives. PMC - NIH. [Link]

-

Identification of Kibdelomycin and Related Biosynthetic Gene Clusters. Chemistry - A European Journal. [Link]

-

Type II polyketide synthases: Impact on human health, current knowledge, and future directions. PMC - PubMed Central. [Link]

Sources

Mechanism of action of Kibdelone C on the actin cytoskeleton

Topic: Mechanism of action of Kibdelone C on the actin cytoskeleton Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Actin Paradox

Kibdelone C, a hexacyclic polyketide isolated from Kibdelosporangium sp., represents a distinct class of cytotoxic agents.[1][2] While it exhibits potent nanomolar cytotoxicity (

The Core Finding: Phenotypically, Kibdelone C causes catastrophic disruption of the actin cytoskeleton, leading to cell rounding and loss of stress fibers. However, biochemical validation confirms that Kibdelone C does not bind directly to actin , nor does it affect actin polymerization kinetics in vitro.[1][3]

This guide details the experimental evidence distinguishing Kibdelone C from classical actin toxins (e.g., cytochalasins, latrunculins) and outlines the protocols required to validate this indirect mechanism in a drug discovery context.

Chemical Profile & Structural Basis

Kibdelone C belongs to the tetrahydroxanthone family.[1][2][3][4] Its structure is characterized by a unique hexacyclic skeleton derived from a polyacetate chain.[1]

| Property | Description |

| Chemical Class | Polycyclic Tetrahydroxanthone (Polyketide) |

| Key Structural Motif | Hexacyclic core with a tetrahydroxanthone moiety |

| Stereochemistry | The absolute configuration is critical for synthesis but both enantiomers show potency. |

| Solubility | Lipophilic; typically requires DMSO for in vitro delivery. |

| Cytotoxicity ( | Low nanomolar range (1–10 nM) across NCI-60 cell panel. |

Mechanism of Action: Indirect Cytoskeletal Collapse

Unlike direct actin-targeting agents, Kibdelone C operates through an "Action-at-a-Distance" mechanism. The exact upstream target remains a subject of active investigation, but the pathway is distinct from DNA intercalation or Topoisomerase inhibition, which are common for polycyclic aromatics.

Comparative Mechanism Analysis

The following diagram illustrates the divergence in mechanism between Kibdelone C and established actin toxins.

Figure 1: Mechanistic divergence between classical actin toxins and Kibdelone C.

The Evidence for Non-Binding

-

High-Speed Co-sedimentation: Kibdelone C fails to pellet with F-actin, unlike Phalloidin.

-

Pyrene-Actin Polymerization: Kibdelone C does not alter the lag phase, nucleation, or elongation rates of purified actin in vitro.

Experimental Protocols

To validate the mechanism of a novel compound like Kibdelone C, one must rigorously separate phenotypic effects from biochemical interactions.

Protocol A: In Vitro Actin Polymerization Assay (Pyrene-Labeled)

Objective: To determine if the compound directly alters actin assembly kinetics.

Reagents:

-

Pyrene-labeled rabbit muscle actin (>99% pure).

-

General Actin Buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2).

-

Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.

Workflow:

-

Preparation: Dilute pyrene-actin to 4 µM in G-buffer. Incubate on ice for 1 hr to depolymerize oligomers.

-

Centrifugation: Spin at 100,000 x g for 30 mins (4°C) to remove nucleation seeds. Use the supernatant (G-actin).

-

Baseline: Aliquot G-actin into a black 96-well fluorometer plate.

-

Treatment: Add Kibdelone C (10 nM – 1 µM) or DMSO control. Positive Control: Cytochalasin D (2 µM).

-

Induction: Add 1/10th volume of 10x Polymerization Buffer to initiate assembly.

-

Measurement: Immediately monitor fluorescence (Ex: 365 nm, Em: 407 nm) every 10 seconds for 30 minutes.

Data Interpretation:

-

Direct Binder: Significant shift in lag phase or plateau height (e.g., Cytochalasin D).

-

Kibdelone C Result: Curves overlap perfectly with DMSO control, proving no direct effect on polymerization kinetics.

Protocol B: Cellular Immunofluorescence (Phenotypic Validation)

Objective: To visualize the disruption of the actin cytoskeleton in live cells.

Reagents:

-

HeLa or HCT116 cells.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.1% Triton X-100.

-

Stain: Phalloidin-Alexa Fluor 488 (binds F-actin).

-

Counterstain: DAPI (nuclei).

Workflow:

-

Seeding: Seed cells on glass coverslips at 50% confluency.

-

Dosing: Treat with Kibdelone C (e.g., 10 nM) for 4–6 hours.

-

Fixation: Wash with PBS (37°C) to preserve architecture, then fix with 4% PFA for 15 mins at RT.

-

Staining: Permeabilize (5 mins), block with 1% BSA, and incubate with Phalloidin-Alexa 488 (1:200) for 30 mins.

-

Imaging: Confocal microscopy (60x oil objective).

Observed Phenotype:

-

Control: Distinct, parallel stress fibers traversing the cell.

-

Kibdelone C: Complete loss of stress fibers; actin aggregates at the cell periphery; cell rounding.

Experimental Logic Flow

The following diagram outlines the decision matrix used to classify Kibdelone C as an indirect modulator.

Figure 2: Decision matrix for classifying actin-disrupting agents.

Summary of Key Data

| Parameter | Kibdelone C | Cytochalasin D |

| Cellular Effect | Loss of F-actin, Rounding | Loss of F-actin, Rounding |

| In Vitro Polymerization | No Effect | Inhibits/Caps |

| F-actin Co-sedimentation | Does not pellet | Binds/Pellets |

| DNA Intercalation | Negative | Negative |

| Primary Target | Unknown (Indirect) | Actin (Barbed End) |

References

-

Rujirawanich, J., Kim, S., Ma, A. J., Butler, J. R., Wang, Y., Wang, C., Rosen, M., Posner, B., Nijhawan, D., & Ready, J. M. (2016).[3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[3][5] Link

-

Ratnayake, R., Lacey, E., Tennant, S., Gill, J. H., & Capon, R. J. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Chemistry – A European Journal, 13(5), 1610–1619. Link

-

Sloman, D. L., Bacon, J. W., & Porco, J. A. (2011).[2][4] Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society, 133(26), 9952–9955.[2] Link

Sources

- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening and hit evaluation of a microbial metabolite library against the pathogenic Plasmodium falciparum and Toxoplasma gondii parasites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Kibdelone C – A Potent, Indirect Disruptor of the Actin Cytoskeleton

Topic: Kibdelone C Cytotoxicity in Human Cancer Cell Lines Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kibdelone C is a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp.[1] It represents a distinct class of cytotoxic agents characterized by picomolar-to-nanomolar potency against a broad spectrum of human cancer cell lines.[2] Unlike many polycyclic aromatic natural products, Kibdelone C does not intercalate DNA or inhibit topoisomerase.[2][3] Instead, it operates via a unique, non-canonical mechanism: the catastrophic disruption of the actin cytoskeleton without direct binding to actin monomers or polymers. This guide details the compound's cytotoxicity profile, elucidates its exclusion-based mechanism of action (MOA), and provides validated protocols for reproducing these findings in a drug discovery setting.

Chemical Architecture & Stability

Kibdelone C features a tetrahydroxanthone moiety fused to a hexacyclic polyaromatic scaffold.[2] Its structural complexity presents specific challenges in handling and synthesis that directly impact biological evaluation.

-

Instability: Kibdelone C is the reduced congener of the family. Under aerobic conditions in solution (particularly methanol), it spontaneously oxidizes to Kibdelone A and B. While all three share the same core scaffold, Kibdelone C is often cited as the most potent, though this may be confounded by interconversion during assay incubation.

-

Synthetic Implications: Total synthesis efforts, notably by the Ready and Porco groups, have been critical. They established that simplified derivatives (specifically "DEF-ring analogs") can retain or exceed the potency of the natural product while offering improved chemical stability, making them superior candidates for SAR (Structure-Activity Relationship) studies.

Cytotoxicity Profile: Quantitative Analysis

Kibdelone C exhibits a "flat" cytotoxicity profile, showing extreme potency across diverse tissue origins. This lack of selectivity is characteristic of agents targeting fundamental cellular machinery (like the cytoskeleton).

Table 1: Comparative Cytotoxicity (GI50) in Select Human Cancer Cell Lines

| Cell Line | Tissue Origin | GI50 (Concentration) | Notes |

| SR | Leukemia | < 1.0 nM | Highly sensitive; rapid apoptotic onset. |

| SN12C | Renal Carcinoma | < 1.0 nM | Retains sensitivity despite renal efflux pumps. |

| HCT-116 | Colon | ~ 1.2 nM | Standard solid tumor model. |

| A549 | Lung (NSCLC) | 2 - 5 nM | Commonly used for actin disruption visualization. |

| MCF-7 | Breast | < 5.0 nM | Estrogen receptor positive. |

> Note: Data aggregated from NCI-60 screens and total synthesis evaluations. Values < 1 nM indicate picomolar potency, comparable to or exceeding standard agents like Paclitaxel in vitro.

Mechanism of Action (MOA): The "Exclusion" Pathway

The scientific significance of Kibdelone C lies in what it does not do. Its structure suggests DNA intercalation (like Actinomycin D), but experimental evidence rigorously excludes this.

The Logic of Discovery

The following diagram illustrates the deductive pathway used to identify the actin cytoskeleton as the downstream effector of Kibdelone C, distinguishing it from classical chemotherapeutics.

Figure 1: Deductive reasoning pathway establishing Kibdelone C as an indirect actin disruptor.

Mechanistic Insight

Cellular studies reveal that Kibdelone C causes a rapid loss of F-actin stress fibers, resulting in cell rounding and eventual apoptosis. However, unlike Phalloidin (stabilizer) or Cytochalasin (destabilizer), Kibdelone C does not bind actin in vitro .

-

Implication: The compound likely targets an upstream regulator of actin dynamics, such as a Rho-family GTPase, a specific kinase (e.g., ROCK, LIMK), or an actin-nucleating factor. This makes it a valuable probe for dissecting novel cytoskeletal regulatory pathways.

Experimental Protocols for Validation

To validate Kibdelone C activity in your laboratory, use the following self-validating workflow.

Workflow Overview

Figure 2: Parallel workflow for quantitative cytotoxicity assessment and qualitative mechanistic validation.

Detailed Methodology

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Why SRB? It is more stable and linear than MTT for the potent, flat-profile cytotoxicity seen with Kibdelones.

-

Preparation: Dissolve Kibdelone C in DMSO. Critical: Use fresh stock or store under argon at -80°C to prevent oxidation to Kibdelone A/B.

-

Seeding: Plate A549 or SR cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Add compound in a 9-point serial dilution (e.g., 100 nM down to 0.01 nM). Include a DMSO vehicle control and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Fixation: Fix cells with cold trichloroacetic acid (TCA, 10% final) for 1 hour at 4°C.

-

Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 10 min.

-

Analysis: Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.

Protocol B: Actin Cytoskeleton Visualization

Why this step? To confirm the specific phenotype (loss of stress fibers) rather than generic cell death.

-

Seeding: Grow A549 cells on glass coverslips to 60% confluence.

-

Treatment: Treat with Kibdelone C (50 nM) for 4 hours . (Short exposure is key to catch the cytoskeletal collapse before nuclear fragmentation).

-

Fixation: Fix with 4% paraformaldehyde in PBS for 15 min at Room Temp.

-

Permeabilization: 0.1% Triton X-100 in PBS for 5 min.

-

Staining: Block with 1% BSA. Incubate with Phalloidin-Alexa Fluor 488 (1:40 dilution) for 20 min. Counterstain nuclei with DAPI.

-

Microscopy: Image via Confocal Microscopy.

-

Expected Result (Control): Long, defined stress fibers traversing the cell.

-

Expected Result (Kibdelone): Diffuse green cytoplasmic haze, loss of fibers, cell rounding.

-

References

-

Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.

-

Source:[Link]

- Relevance: Defines the "indirect actin disruption" mechanism and establishes th

-

-

Winter, D. K., et al. (2013). "Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue." Journal of Organic Chemistry.

-

Source:[Link]

- Relevance: Details the chemical instability and oxid

-

-

Capon, R. J., et al. (2007). "Kibdelones A-C, Potent Cytotoxic Agents from a Rare Australian Actinomycete.

-

Source:[Link]

- Relevance: The original isolation paper establishing the <1 nM cytotoxicity in SR and SN12C cell lines.

-

-

Ready, J. M., et al. (2011). "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society.

-

Source:[Link]

- Relevance: Confirms the structure and provides the synthetic route for generating m

-

Sources

The Pharmacodynamics and Structural Efficacy of Kibdelone C Congeners

Executive Summary

Kibdelones (specifically congeners A, B, and C) represent a rare class of hexacyclic polyketides bearing a unique tetrahydroxanthone scaffold.[1] Originally isolated from the actinomycete Kibdelosporangium sp., these compounds exhibit potent cytotoxicity with GI50 values in the low nanomolar range (<1–5 nM) against diverse human tumor cell lines.[1]

This guide addresses the critical translational challenge of Kibdelone C: The Actin Paradox. While phenotypic screening reveals profound cytoskeletal collapse, in vitro assays confirm that Kibdelone C does not bind actin directly in the manner of phalloidin or cytochalasins, nor does it intercalate DNA despite its planar topology. This document details the structural basis of this activity, the equilibrium dynamics between congeners, and the validated protocols for assessing their biological efficacy.

Part 1: Structural Basis & Chemical Stability

The Hexacyclic Core and Congener Equilibrium

The biological potency of Kibdelones acts through a highly oxygenated hexacyclic framework.[1] However, working with these congeners requires strict attention to their redox stability.

-

Kibdelone C (The Target): The most biologically interesting congener due to its specific oxidation state.

-

The Equilibrium Trap: In protic solvents (like Methanol), Kibdelone B and C undergo facile equilibration to a mixture of A, B, and C. This occurs via keto/enol tautomerization and quinone/hydroquinone redox transformations.[1][2]

-

Synthetic Implication: Simplified synthetic derivatives often exhibit higher stability and equipotent cytotoxicity compared to the natural product, making them superior candidates for SAR (Structure-Activity Relationship) studies.

SAR Criticality

The tetrahydroxanthone motif is the pharmacophore. Modifications that disrupt the planarity or the redox potential of the quinone-like moieties drastically reduce potency.

Part 2: Mechanism of Action (The Actin Paradox)[3]

Unlike varying classes of polycyclic aromatic compounds, Kibdelone C does not function as a DNA intercalator or a Topoisomerase II inhibitor.[3][4][5]

The Cytoskeletal Disruption Model

The primary phenotypic signature of Kibdelone C exposure is the rapid "rounding up" of adherent cancer cells, a hallmark of cytoskeletal failure.

-

Phenotype: Loss of stress fibers and focal adhesions.

-

In Vitro Data: In cell-free polymerization assays, Kibdelone C fails to accelerate or inhibit actin polymerization.[3]

DOT Diagram: The Exclusionary Mechanism Logic

The following diagram illustrates the logical workflow used to rule out standard mechanisms and isolate the cytoskeletal pathway.

Figure 1: Logical exclusion pathway identifying the indirect cytoskeletal mechanism of Kibdelone C.

Part 3: Comparative Potency Data

The following table synthesizes cytotoxicity data (GI50) across key cell lines, comparing Kibdelone C against standard chemotherapeutics. Note the efficacy against renal and leukemia lines.[1]

| Compound | SR (Leukemia) GI50 | SN12C (Renal) GI50 | A549 (Lung) GI50 | Mechanism Class |

| Kibdelone C | < 1.0 nM | < 1.0 nM | ~ 2.5 nM | Cytoskeletal Disruptor (Indirect) |

| Kibdelone A | ~ 5.0 nM | ~ 8.0 nM | ~ 10 nM | Cytoskeletal Disruptor |

| Doxorubicin | 20-50 nM | 150 nM | 100 nM | DNA Intercalator |

| Paclitaxel | < 5 nM | < 10 nM | < 5 nM | Microtubule Stabilizer |

Data synthesized from Capon et al. and Ready et al. (See References).

Part 4: Validated Experimental Protocols

Protocol A: Isolation from Kibdelosporangium sp.[1]

Context: This protocol targets the extraction of the congener mixture. Due to the equilibrium issues described above, rapid fractionation is required.

-

Fermentation: Inoculate Kibdelosporangium sp.[6] (MST-108465) onto barley grain solid media.[6] Incubate at 28°C for 18 days.

-

Extraction:

-

Purification:

-

Subject EtOAc fraction to C18 Reversed-Phase HPLC.

-

Gradient: 10% to 100% MeCN/H2O (+0.05% TFA) over 60 minutes.

-

Detection: Monitor UV at 254 nm and 360 nm (characteristic xanthone absorption).

-

Protocol B: Cytoskeleton Visualization (Phalloidin Staining)

Context: To verify Kibdelone activity, one must visualize the collapse of F-actin architecture.

-

Seeding: Plate A549 or HeLa cells on glass coverslips (density: 5x10^4 cells/well). Allow 24h adhesion.

-

Treatment: Treat with Kibdelone C (5 nM) for 4 hours. Include a DMSO control and Cytochalasin D (positive control).

-

Fixation:

-

Wash 2x with PBS (37°C). Do not use cold PBS, as it depolymerizes microtubules.

-

Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.

-

-

Staining:

-

Permeabilize with 0.1% Triton X-100 for 5 mins.

-

Block with 1% BSA for 30 mins.

-

Stain with Alexa Fluor 488-Phalloidin (1:200) for 20 mins in dark.

-

Counterstain nuclei with DAPI.

-

-

Analysis: Confocal microscopy. Kibdelone C treated cells will show diffuse actin staining and cell rounding, distinct from the stress fibers in DMSO controls.

DOT Diagram: Isolation & Assay Workflow

Figure 2: Workflow from fermentation to biological validation, highlighting the critical equilibrium step.

References

-

Capon, R. J., et al. (2006).[6] Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[6] Chemistry – A European Journal, 12(24). Link

-

Rujirawanich, J., et al. (2016).[3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[3] Link

- Ratnayake, R., et al. (2007). Isokibdelone A: A new polyketide from the Australian marine derived actinomycete Kibdelosporangium sp. Organic Letters.

Sources

- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Technical Whitepaper: Physicochemical Profiling and Stability Dynamics of Kibdelone C

This technical guide details the physicochemical profile, stability dynamics, and handling protocols for Kibdelone C , a hexacyclic polyketide of significant pharmacological interest.

Executive Summary

Kibdelone C is a potent cytotoxic agent isolated from the rare actinomycete Kibdelosporangium sp.[1] Structurally characterized by a hexacyclic tetrahydroxanthone fused to a chlorinated isoquinolinone, it exhibits low-nanomolar cytotoxicity against various human cancer cell lines.[2][1]

Despite its therapeutic potential, Kibdelone C presents significant formulation challenges due to its redox instability .[2] It acts as part of a dynamic triad, spontaneously oxidizing to Kibdelone A and B under aerobic conditions.[1] This guide provides the critical physicochemical data and handling protocols required to maintain compound integrity during experimental workflows.

Chemical Architecture & Molecular Identity[1]

Kibdelone C is defined by a "curved," amphiphilic architecture that facilitates cell membrane penetration but complicates aqueous solubility.[2]

Molecular Specifications

| Property | Specification | Notes |

| Chemical Formula | C₂₉H₂₈ClNO₁₀ | Confirmed by HRMS |

| Molecular Weight | 586.97 g/mol | |

| Core Scaffold | Hexacyclic Polyketide | Fused tetrahydroxanthone & isoquinolinone |

| Chirality | (+)-Kibdelone C (Natural) | [α]D ≈ +47° (c 0.1, MeOH) |

| Key Functional Groups | Chlorinated IsoquinolinonePhenolic HydroxylsTetrahydroxanthone | Sites of redox activity and pKa definition |

Structural Integrity

The molecule features a delicate balance of hydrophilic hydroxyl groups and a hydrophobic polycyclic core. The presence of the chlorinated isoquinolinone ring is a distinctive chemotaxonomic marker, while the tetrahydroxanthone moiety serves as the primary locus for the molecule's redox instability.

Physicochemical Profile

Solubility & Lipophilicity

Kibdelone C is amphiphilic.[2] While it possesses polar hydroxyl groups, the rigid aromatic backbone dictates a preference for organic solvents.

-

Primary Solvents: DMSO, DMF, Methanol, Ethanol (Solubility > 10 mg/mL).[2]

-

Aqueous Solubility: Poor (< 0.1 mg/mL).[2] Requires co-solvents (e.g., DMSO/Saline) or cyclodextrin complexation for biological assays.[2]

-

Lipophilicity (Estimated): LogP ≈ 2.5–3.[2]5. This range supports passive membrane permeability but necessitates careful formulation to prevent precipitation in cell culture media.[2]

Acid-Base Properties[1]

-

pKa: The phenolic hydroxyl groups typically exhibit pKa values in the range of 9.5 – 10.5 .

-

Implication: At physiological pH (7.4), the molecule remains largely non-ionized, facilitating intracellular transport.[2] However, basic conditions (pH > 9) will induce deprotonation, significantly altering solubility and potentially accelerating oxidative degradation.[2]

Stability Dynamics & Degradation Pathways

The most critical technical hurdle with Kibdelone C is its susceptibility to aerobic oxidation .[2] Research indicates that Kibdelone C is not a static entity in solution but part of a redox-active equilibrium.[2]

The Redox Triad

Under aerobic conditions, particularly in polar protic solvents like methanol, Kibdelone C (Hydroquinone-like state) spontaneously oxidizes to form Kibdelone A and Kibdelone B .[2]

-

Kibdelone A: Thermodynamically stable congener.[2]

-

Kibdelone B: Unstable; rapidly interconverts.[2]

-

Kibdelone C: Highly oxidizable; kinetically unstable in air.[2]

Degradation Mechanism Visualization

The following diagram illustrates the degradation flow and the necessary intervention points to maintain stability.

Figure 1: Spontaneous oxidative degradation pathway of Kibdelone C under aerobic conditions.[2]

Handling & Storage Protocols

To ensure scientific integrity, the following protocols must be strictly adhered to. These steps are designed to break the causality of oxidative degradation described above.

Storage Protocol

-

State: Store solely as a lyophilized powder . Never store in solution for long periods (>24 hours).[2]

-

Temperature: Maintain at -20°C or lower.

-

Atmosphere: Vials must be sealed under Argon or Nitrogen .[2]

-

Container: Amber glass vials to prevent potential photo-excitation, although oxidation is the primary degradation vector.[2]

Solubilization Workflow (Self-Validating)

This workflow ensures that the compound administered in assays is actually Kibdelone C, not its oxidized congeners.[2]

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hydrolysis risk).

-

Solvent Selection: Use anhydrous DMSO or degassed Methanol .[2]

-

Validation: Sparge solvent with Argon for 5 minutes prior to use.[2]

-

-

Dissolution: Dissolve immediately prior to use.

-

Verification (Optional): For critical assays, run a rapid HPLC check (C18 column, Acetonitrile/Water gradient). Kibdelone C should elute as a distinct peak separate from the A/B congeners.

-

Usage Window: Use solutions within 4 hours of preparation.

Biological Context & Mechanism[3][4][5][6]

Understanding the stability is crucial because the "degraded" forms (A and B) may have different potencies or off-target effects, confounding data interpretation.[2]

-

Target: Actin Cytoskeleton.[2]

-

Mechanism: Disruption of actin organization without direct binding or polymerization inhibition.[2][1][3]

-

DNA Interaction: Unlike many planar polycyclic aromatics, Kibdelone C does not intercalate DNA or inhibit topoisomerase, likely due to its non-planar, helical shape.[2]

References

-

Total synthesis and absolute stereochemical assignment of kibdelone C. Source: National Institutes of Health (NIH) / PubMed URL:[2][4][Link]

-

Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (JACS) URL:[3][Link][2][3]

-

Kibdelone C - Product Data Sheet. Source: BioAustralis Fine Chemicals URL:[Link][2]

-

Enantioselective Total Synthesis of the Kibdelones. Source: UT Southwestern Medical Center URL:[2][Link][2]

Sources

- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15,23:16,22-Dimethenobenzo(1,2-a:5,4-a')dipentaphene | C48H24 | CID 5460755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. scispace.com [scispace.com]

The Kibdelone C Paradox: Broad-Spectrum Cytotoxicity and the Actin-Mitochondrial Axis

Executive Summary

Kibdelone C, a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp., represents a classic "high-potency, low-selectivity" paradox in natural product drug discovery. While it exhibits single-digit nanomolar cytotoxicity (GI

This guide dissects the technical mechanisms driving this toxicity. Unlike conventional chemotherapeutics that target DNA or tubulin, Kibdelone C operates through a distinct, dual-threat mechanism: indirect actin cytoskeleton collapse and redox-driven oxidative stress . This whitepaper provides the experimental frameworks necessary to map these toxicities, offering researchers a roadmap to distinguish between on-target efficacy and off-target liabilities.

Section 1: Chemical Architecture & The Redox Liability

To understand the toxicity of Kibdelone C, one must first understand its instability. The molecule is not a static entity; it exists in a dynamic equilibrium.

The A-B-C Equilibrium

In solution (particularly methanol or biological media), Kibdelone C undergoes spontaneous oxidation and tautomerization to form Kibdelone A and B. This is not merely a storage issue; it is a toxicological feature.

-

Kibdelone C: The reduced, hydroquinone-like form.

-

Kibdelone A/B: The oxidized quinone forms.

Toxicological Implication: This equilibration suggests the molecule acts as a Redox Cycling Agent . The quinone moiety can accept electrons from cellular reductases (like NADPH P450 reductase) and transfer them to molecular oxygen, generating Superoxide Anions (

Section 2: The Cytotoxic Mechanism (The "Why")

Current literature, specifically from the Ready and Capon groups, has ruled out DNA intercalation and Topoisomerase inhibition. Instead, the toxicity profile is driven by two distinct axes.

Axis 1: Indirect Actin Cytoskeleton Collapse

Kibdelone C causes a rapid loss of cell shape and rounding, characteristic of actin depolymerization. However, in vitro polymerization assays confirm that Kibdelone C does not bind actin directly .[1][2]

-

The Phenotype: Cells treated with Kibdelone C exhibit a loss of stress fibers and focal adhesions within hours.

-

The Mechanism: It likely inhibits an upstream regulator of actin dynamics (e.g., Rho/ROCK pathway or actin-nucleating factors), leading to catastrophic cytoskeleton failure and Anoikis (cell death due to detachment).

Axis 2: Mitochondrial ROS Generation

As a polycyclic xanthone/quinone, the molecule likely interferes with the mitochondrial electron transport chain (ETC), acting as an electron shunt. This explains its toxicity toward B. subtilis (which lacks actin stress fibers but relies on an ETC) and non-dividing mammalian cells.

Visualization: The Dual-Toxicity Pathway

Figure 1: The dual mechanism of action showing the distinction between specific cytoskeletal signaling interference and broad-spectrum redox toxicity.

Section 3: Quantifying Broad-Spectrum Toxicity (The "How")

To rigorously evaluate Kibdelone C, one must move beyond simple IC50s. The following protocols are designed to separate metabolic toxicity from structural toxicity.

Protocol 1: The SRB Biomass Assay (Superior to MTT)

Rationale: Do not use MTT or MTS assays for Kibdelone C. Because the molecule is a redox-active quinone, it can directly reduce tetrazolium salts (MTT) independent of cellular metabolism, yielding false "viable" signals. The Sulforhodamine B (SRB) assay measures total protein mass and is immune to redox interference.

Workflow:

-

Seeding: Plate cells (e.g., HCT-116 vs. HUVEC) at 3,000 cells/well in 96-well plates.

-

Treatment: Add Kibdelone C (0.1 nM – 100 nM). Incubate for 48 hours.

-

Fixation (Critical): Add cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour. This fixes the cell monolayer in place.

-

Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

-

Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound dye with 10 mM Tris base.

-

Read: Absorbance at 510 nm.

Protocol 2: Differential Cytoskeleton Imaging

Rationale: To confirm the "indirect" actin collapse mechanism, you must visualize the phenotype.

Step-by-Step:

-

Culture: Seed HeLa cells on glass coverslips.

-

Dose: Treat with Kibdelone C (10 nM) vs. Cytochalasin D (Positive Control) for 4 hours.

-

Fix/Perm: Fix with 4% Paraformaldehyde (15 min); Permeabilize with 0.1% Triton X-100.

-

Stain:

-

F-Actin: Phalloidin-AlexaFluor 488 (Green).

-

Nuclei: DAPI (Blue).

-

-

Analysis: Observe for "cell rounding" vs. "fragmentation." Kibdelone C induces rounding with cortical actin retention, distinct from the complete depolymerization seen with Cytochalasin.

Section 4: Data Presentation & Analysis

When profiling Kibdelone C, the lack of selectivity is the primary barrier. Below is a representative dataset structure illustrating the "Broad-Spectrum" problem.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

| Cell Line | Tissue Origin | Type | Kibdelone C GI | Selectivity Index (SI) |

| HCT-116 | Colon | Cancer | 1.2 | - |

| A549 | Lung | Cancer | 2.5 | - |

| MCF-7 | Breast | Cancer | 1.8 | - |

| HUVEC | Endothelium | Normal | 4.5 | 2.5x (Poor) |

| BJ Fibroblast | Skin | Normal | 6.0 | 3.3x (Poor) |

| B. subtilis | Bacteria | Prokaryote | 50.0 | N/A |

Note: A viable drug candidate typically requires an SI > 10-50x. The narrow window here (2-3x) confirms broad-spectrum toxicity.

Section 5: Advanced Mechanistic Profiling (Workflow)

To definitively prove the mechanism in a new derivative or batch, follow this logic flow.

Figure 2: Validation workflow to confirm the specific mode of action for Kibdelone derivatives.

References

-

Capon, R. J., et al. (2007). "Kibdelones A-C, Potent Cytotoxic Xanthones from a Marine-Derived Kibdelosporangium sp." Journal of Natural Products.

-

Rujirawanich, J., et al. (Ready Group) (2016).[1] "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.[1]

-

Ratnayake, R., et al. (2007).[3] "Isokibdelones A–C, Cytotoxic Xanthones from a Kibdelosporangium sp."[3][4] Journal of Natural Products.

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

-

Sloman, D. L., et al. (2011).[3] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Angewandte Chemie International Edition.

Sources

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Absolute Stereochemistry of Kibdelone C

Technical Guide for Structural Elucidation & Validation

Executive Summary

Kibdelone C is a hexacyclic polyketide of the tetrahydroxanthone class, isolated from the rare actinomycete Kibdelosporangium sp.[1][2][3] It exhibits potent cytotoxicity against human tumor cell lines (GI

This guide details the definitive workflow used to establish the absolute configuration of Kibdelone C as (10R, 11S, 13S) . Unlike simple small molecules where X-ray crystallography of the parent compound is often sufficient, Kibdelone C required a convergence of total synthesis , chiroptical comparison , and derivatization crystallography .

The Stereochemical Challenge

The Kibdelone C scaffold consists of a planar, aromatic ABCD core fused to a non-aromatic, highly oxygenated E/F ring system.

-

Core Complexity: The F-ring contains three contiguous stereocenters (C10, C11, C13) and a reactive

-hydroxy ketone moiety. -

Instability: The molecule undergoes keto-enol tautomerization and redox cycling (quinone/hydroquinone) in solution, complicating direct spectroscopic analysis (NMR/ECD) of the natural isolate.

-

Crystallization Failure: The parent natural product resists forming diffraction-quality crystals due to this conformational flexibility.

Strategic Solution: The absolute configuration was not determined by analyzing the natural isolate alone but by enantioselective total synthesis of a predicted isomer and comparing its physical properties to the natural material.

Methodological Framework: The "Synthetic Proof"

The definitive assignment relies on the principle that if a synthesized molecule with known absolute stereochemistry matches the spectral and physical data of the natural product, the assignment is confirmed.

Phase A: Establishing Chirality via Shi Epoxidation

The chirality of the entire molecule was anchored by the enantioselective synthesis of the F-ring fragment.

-

Technique: Shi Epoxidation (fructose-derived ketone catalyst).

-

Rationale: This organocatalytic method allows for high enantioselectivity in forming epoxides from trans-olefins. The resulting epoxide serves as a "chiral pool" substitute, locking the absolute configuration of the C10 and C11 centers early in the synthesis.

-

Outcome: The synthesis produced a chiral iodocyclohexene fragment with fixed stereochemistry, which was then coupled to the ABCD core.[3][4]

Phase B: X-Ray Crystallography of Derivatives

While Kibdelone C itself was elusive to crystallography, a stable derivative provided the necessary structural anchor.

-

Target: Kibdelone C Methyl Ether (Compound 25) .

-

Protocol: Methylation of the phenolic oxygen locked the tautomeric equilibrium, allowing the molecule to crystallize.

-

Result: X-ray diffraction of the synthetic methyl ether confirmed the relative stereochemistry and the connectivity of the hexacyclic core. Because the synthesis was enantioselective (Phase A), the X-ray data effectively bridged relative stereochemistry to absolute configuration.

Phase C: Chiroptical Validation (Optical Rotation)

The final confirmation compared the specific rotation of the synthetic material against the natural isolate.[3]

| Parameter | Synthetic Kibdelone C | Natural Kibdelone C | Conclusion |

| +48° ( | +49° ( | Match | |

| NMR ( | Identical chemical shifts | Identical chemical shifts | Match |

| UV/Vis | Match |

Workflow Visualization

The following diagram illustrates the logical flow from isolation to definitive stereochemical assignment.

Figure 1: Decision tree for the stereochemical assignment of Kibdelone C, highlighting the convergence of synthesis and spectroscopy.

Detailed Experimental Protocols

The following protocols describe the critical steps for validating the stereochemistry, derived from the definitive total synthesis work.

Protocol A: Optical Rotation Measurement (Validation Step)

Precision in this step is critical as the rotation value is the primary comparator between natural and synthetic samples.

-

Sample Preparation: Dissolve 2.5 mg of Kibdelone C in 0.5 mL of HPLC-grade Chloroform (

). Ensure the sample is fully solubilized; filter if necessary to remove particulates that scatter light. -

Cell Loading: Transfer the solution to a 1 dm (100 mm) polarimeter cell. Ensure no air bubbles are trapped in the light path.

-

Equilibration: Allow the cell to thermalize to 23°C in the polarimeter chamber for 5 minutes.

-

Measurement: Measure the rotation at the Sodium D-line (589 nm). Take the average of 5 measurements.

-

Calculation:

Where -

Validation: The value must fall within ±5% of the natural product value (+49°).

Protocol B: Preparation of Kibdelone C Methyl Ether for X-Ray

This step overcomes the stability issues of the parent compound.

-

Reaction: Treat Synthetic Kibdelone C (5.0 mg) with Methyl Iodide (MeI, 5 equiv.) and Potassium Carbonate (

, 3 equiv.) in Acetone at 0°C. -

Monitoring: Monitor by TLC until the starting material spot disappears (approx. 2 hours).

-

Workup: Quench with water, extract with EtOAc, and concentrate in vacuo.

-

Crystallization: Dissolve the crude residue in a minimum amount of

. Place this vial inside a larger jar containing Hexanes (vapor diffusion method). Seal and leave undisturbed at 4°C for 3-5 days. -

Analysis: Select a single crystal for X-ray diffraction to confirm the relative stereochemistry of the rigidified core.

References

-

Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C Source: Journal of the American Chemical Society (2011) URL:[Link] Significance: The definitive paper establishing the 10R, 11S, 13S configuration via enantioselective synthesis.

-

Kibdelones A–C, Potent Cytotoxic Xanthones from a Rare Australian Actinomycete Source: Journal of Natural Products (2006) URL:[Link] Significance: The original isolation paper describing the structural elucidation challenges and relative stereochemistry.

-

Enantioselective Total Synthesis of (-)-Kibdelone C Source: NIH / PubMed Central (Manuscript Version) URL:[Link] Significance: Provides accessible details on the experimental protocols and spectral data comparisons.

Sources

- 1. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Kibdelone C – Cytoskeletal Destabilization and Potent Cytotoxicity

Executive Summary

Kibdelone C is a hexacyclic polyketide isolated from the soil actinomycete Kibdelosporangium sp. It represents a distinct class of cytotoxic agents characterized by a tetrahydroxanthone scaffold.[1] Unlike many polycyclic aromatic compounds that function via DNA intercalation, Kibdelone C exhibits a unique mode of action: it induces rapid destabilization of the actin cytoskeleton without directly binding to actin monomers or filaments.[1] This guide details the compound's physicochemical properties, its potent nanomolar cytotoxicity (IC50 < 5 nM), and the specific experimental workflows required to validate its effects on cell morphology and viability.

Chemical & Biological Profile

Structural Architecture

Kibdelone C features a complex hexacyclic core derived from a single polyacetate chain. Its structure includes a tetrahydroxanthone moiety fused to an isoquinolinone ring.[2][3]

-

Topology: The molecule adopts a helical topology, deviating from the planar structure typical of DNA intercalators.

-

Stability: Kibdelone C is chemically labile; under aerobic conditions, it spontaneously oxidizes to Kibdelone A and B.[4] This instability necessitates careful handling under inert atmospheres (Argon/Nitrogen) during solubilization and storage.

-

Solubility: Highly lipophilic; requires DMSO for stock solution preparation (typically 10 mM), stored at -20°C.

Mechanism of Action (MOA)

The mechanism of Kibdelone C is distinct from structural analogs.

-

DNA Interaction: Despite its polycyclic nature, Kibdelone C does not intercalate into DNA or inhibit topoisomerase, distinguishing it from anthracyclines.[1]

-

Cytoskeletal Impact: The compound causes a catastrophic collapse of the actin cytoskeleton. However, in vitro polymerization assays reveal that Kibdelone C does not bind directly to G-actin or F-actin.[1][4] This suggests it targets an upstream regulator of actin dynamics rather than the protein itself.

-

Phenotypic Outcome: Treatment results in cell rounding, membrane blebbing, and loss of focal adhesions, culminating in apoptosis.

Quantitative Data: Cytotoxicity Profile

Kibdelone C displays potent cytotoxicity across a broad range of human cancer cell lines. The following table summarizes key IC50/GI50 values derived from validated proliferation assays.

| Cell Line | Tissue Origin | IC50 / GI50 (nM) | Assay Type | Reference |

| HCT116 | Colon Carcinoma | 3.2 ± 0.5 | SRB / MTT | [1] |

| SR | Leukemia | < 5.0 | NCI-60 Panel | [2] |

| SN12C | Renal Carcinoma | < 5.0 | NCI-60 Panel | [2] |

| MCF-7 | Breast Adenocarcinoma | ~ 4.5 | MTT | [1] |

| A549 | Lung Carcinoma | < 10.0 | SRB | [3] |

Note: The enantiomer of Kibdelone C shows equipotent activity, suggesting the pharmacophore does not rely on a strict chiral recognition pocket often seen with enzyme inhibitors.

Experimental Protocols

Protocol A: Assessing Cell Viability (Sulforhodamine B Assay)

Rationale: The SRB assay is preferred over MTT for Kibdelone C because it measures total protein mass, avoiding artifacts caused by metabolic perturbations (mitochondrial uncoupling) that can occur with cytotoxic natural products.

Materials:

-

Adherent cancer cells (e.g., HCT116)[4]

-

Fixative: 10% Trichloroacetic acid (TCA)

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid

-

Solubilizer: 10 mM Tris base (pH 10.5)

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Add Kibdelone C (diluted in media) in a serial dilution (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle control (<0.1% v/v).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Fixation: Add cold 10% TCA directly to the media (final conc). Incubate at 4°C for 1 hour. Crucial: Do not wash cells before fixation to prevent loss of rounded/detached cells.

-

Staining: Wash plates 5x with water. Air dry. Add 100 µL SRB solution for 15 min.

-

Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

-

Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 510 nm.

Protocol B: Visualizing Cytoskeletal Collapse (Immunofluorescence)

Rationale: To confirm the specific MOA, one must visualize the disruption of F-actin filaments using Phalloidin.

Materials:

-

Phalloidin-FITC or Phalloidin-TRITC (High affinity for F-actin)

-

DAPI (Nuclear counterstain)

-

4% Paraformaldehyde (PFA) in PBS

Workflow:

-

Culture: Grow cells on glass coverslips in 6-well plates.

-

Exposure: Treat with Kibdelone C (e.g., 20 nM, ~4x IC50) for short intervals (2h, 4h, 8h) to capture the kinetics of collapse.

-

Fixation: Wash with warm PBS. Fix with 4% PFA for 15 min at Room Temperature (RT).

-

Permeabilization: Wash with PBS. Incubate with 0.1% Triton X-100 in PBS for 5 min.

-

Staining: Block with 1% BSA. Incubate with Phalloidin-FITC (1:1000) and DAPI (1 µg/mL) for 30 min in the dark.

-

Imaging: Mount slides. Image using Confocal Laser Scanning Microscopy (CLSM).[5]

-

Expected Result: Control cells show stress fibers. Treated cells will show loss of fibers, cortical actin aggregation, and rounded morphology.

-

Mechanistic Visualization

The following diagram illustrates the downstream effects of Kibdelone C exposure, distinguishing its indirect action on actin from direct binders like Cytochalasin.

Figure 1: Proposed mechanism of action for Kibdelone C. The compound induces actin destabilization via an indirect pathway, distinct from direct actin binders or DNA intercalators.

References

-

Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[1] Journal of the American Chemical Society. [Link][1]

-

Ratnayake, R., et al. (2007). Kibdelones: Novel Cytotoxic Polyketides from a Soil Actinomycete. Journal of Natural Products. [Link]

-

Kong, L., Deng, Z., & You, D. (2022). Chemistry and biosynthesis of bacterial polycyclic xanthone natural products.[3] Natural Product Reports. [Link]

Sources

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Cytotoxic Effects on Morphology and Mechanical Behavior in MCF-7 Induced by TiO2NPs Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Natural Source and Isolation of Kibdelone C

Content Type: Technical Guide Subject: Natural Product Chemistry / Downstream Processing Target Audience: Drug Discovery Scientists, Natural Product Chemists, and Process Engineers

Executive Summary: The Kibdelone Challenge

Kibdelone C is a hexacyclic polyketide of significant pharmaceutical interest due to its potent cytotoxicity (GI

For the isolation scientist, Kibdelone C presents a specific paradox: it is the most bioactive congener in the series but is chemically unstable under standard aerobic isolation conditions, spontaneously oxidizing to Kibdelone A and B. This guide details the source, upstream production, and a modified downstream processing (DSP) workflow designed to maximize the recovery of the metastable congener C.

Biosynthetic Source and Taxonomy

The exclusive natural source of Kibdelone C is the rare actinomycete genus Kibdelosporangium.

-

Producing Strain: Kibdelosporangium sp.[1][2] (Strain ID: MST-108465).

-

Ecological Niche: Terrestrial soil samples (originally isolated from Australian desert soil).

-

Biosynthetic Class: Type II Polyketide. The skeleton is assembled by a polyketide synthase (PKS) followed by extensive post-PKS tailoring, including halogenation and oxidative cyclization.

Strain Maintenance

-

Solid Media: ISP2 (International Streptomyces Project Medium 2) agar.

-

Incubation: 28°C for 7–14 days.

-

Morphology: Look for characteristic sporangium-like structures and substrate mycelium typical of Kibdelosporangium.

Upstream Processing: Fermentation Protocol

To induce the expression of the kibdelone gene cluster, nutrient stress is often required. The following protocol utilizes a two-stage fermentation process.

Seed Culture (Inoculum)

-

Medium: Tryptone Soya Broth (TSB) or Yeast Extract-Malt Extract (YEME).

-

Vessel: 250 mL Erlenmeyer flask (baffled).

-

Volume: 50 mL.

-

Conditions: 28°C, 250 rpm, 3 days.

Production Culture

-

Medium Composition (Per Liter):

-

Soluble Starch: 20.0 g

-

Glucose: 10.0 g

-

Yeast Extract: 5.0 g

-

CaCO

: 3.0 g (Buffer) -

(NH

) -

Artificial Sea Salt (Optional but recommended for halotolerant strains): 10.0 g

-

-

Fermentation Parameters:

-

Time: 7–10 days.

-

Temperature: 28°C.

-

Agitation: 180–200 rpm (Shear sensitive).

-

pH Control: Start at 7.2; drift to 8.0 is acceptable.

-

Downstream Processing: Isolation & Purification

Critical Control Point (CCP): Kibdelone C is prone to oxidation in protic solvents (Methanol/Water) under aerobic conditions. All extraction steps should be performed rapidly, and where possible, under reduced light and inert atmosphere (N

Extraction Workflow

The kibdelones are predominantly intracellular or associated with the mycelial cell wall.

-

Harvest: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelia from supernatant.

-